4-(Fluorosulfonyl)-3-(trifluoromethoxy)benzoic acid
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Overview
Description
4-(Fluorosulfonyl)-3-(trifluoromethoxy)benzoic acid is a specialized organic compound characterized by the presence of both fluorosulfonyl and trifluoromethoxy functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluorosulfonyl)-3-(trifluoromethoxy)benzoic acid typically involves multiple steps, starting from readily available precursorsThis method is efficient and allows for the selective introduction of the fluorosulfonyl group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring safety and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Fluorosulfonyl)-3-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of sulfonyl derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: The carboxylic acid group can undergo condensation reactions to form esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, alcohols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, esters, amides, and various oxidized or reduced forms of the original compound.
Scientific Research Applications
4-(Fluorosulfonyl)-3-(trifluoromethoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique functional groups make it useful in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 4-(Fluorosulfonyl)-3-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzoic acid: Lacks the fluorosulfonyl group but shares the trifluoromethoxy functionality.
2-Fluoro-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group and a fluorine atom at a different position.
Uniqueness
4-(Fluorosulfonyl)-3-(trifluoromethoxy)benzoic acid is unique due to the presence of both fluorosulfonyl and trifluoromethoxy groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C8H4F4O5S |
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Molecular Weight |
288.17 g/mol |
IUPAC Name |
4-fluorosulfonyl-3-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C8H4F4O5S/c9-8(10,11)17-5-3-4(7(13)14)1-2-6(5)18(12,15)16/h1-3H,(H,13,14) |
InChI Key |
JDHZRIKYNANMFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)S(=O)(=O)F |
Origin of Product |
United States |
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